Cucurbitacin P
Overview
Description
Cucurbitacin P is a member of the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers. Cucurbitacins are known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for its anticancer, anti-inflammatory, and hepatoprotective properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various disease models.
Mechanism of Action
Cucurbitacins have been researched for their potential anticancer activities. The results of the studies showed that cucurbitacins could play a role in cancer treatment by regulating multiple targets and pathways . For example, cucurbitacin B pre-treatment inhibited considerably PC-3 xenograft growth in athymic mice compared to controls after 31 days .
Safety and Hazards
While the specific safety and hazards of Cucurbitacin P are not mentioned in the retrieved sources, it’s important to note that natural compounds like cucurbitacins should be used with caution. Safety data for similar compounds suggest avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
Future Directions
There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposition of an alternate antiviral candidate that is cost-effective and efficient relative to existing formulations is the main objective of ongoing work .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacin P involves multiple steps, starting from basic triterpenoid precursors The process typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin P undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
Comparison with Similar Compounds
Cucurbitacin P is unique among cucurbitacins due to its specific functional groups and biological activities. Similar compounds include:
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin C
- Cucurbitacin D
- Cucurbitacin E
Each of these compounds has distinct structural features and biological activities. For example, cucurbitacin B is known for its potent anticancer properties, while cucurbitacin E has strong anti-inflammatory effects. This compound stands out for its balanced profile of anticancer and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-SYJGCRHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331637 | |
Record name | CUCURBITACIN P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-26-0 | |
Record name | Cucurbitacin P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25383-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CUCURBITACIN P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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